molecular formula C10H10FNO2S B13216600 1,2-Dimethyl-1H-indole-3-sulfonyl fluoride

1,2-Dimethyl-1H-indole-3-sulfonyl fluoride

Cat. No.: B13216600
M. Wt: 227.26 g/mol
InChI Key: VTKZLOKCDJNIEH-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1H-indole-3-sulfonyl fluoride is a specialized chemical reagent designed for research use only (RUO) and is not intended for diagnostic or therapeutic applications. This compound belongs to the emerging class of sulfur(VI) fluoride exchange (SuFEx) hubs, which are central to the SuFEx click chemistry toolkit . Its primary research value lies in its ability to efficiently transfer the fluorosulfuryl (FO2S-) group to a wide range of nucleophiles, including phenols and amines, enabling the facile synthesis of aryl fluorosulfates and sulfamoyl fluorides. These functional groups are valuable in medicinal chemistry and chemical biology for developing covalent inhibitors and probes. The indole scaffold is a privileged structure in drug discovery, found in numerous biologically active molecules and pharmaceuticals . The incorporation of the sulfonyl fluoride group onto this core creates a bifunctional reagent that combines the target-interacting potential of the indole moiety with the versatile reactivity of the SuFExable handle. Researchers can leverage this compound to construct complex molecules, label proteins, or develop new covalent inhibitors for a variety of enzymatic targets. The reagent is typically a solid, which enhances its bench stability and ease of handling compared to gaseous alternatives like sulfuryl fluoride (SO2F2) . Proper storage conditions in an inert atmosphere at low temperatures (e.g., -20°C) are recommended to maintain long-term stability. As with all chemicals, appropriate safety precautions must be observed. This product is for research use only by qualified laboratory professionals.

Properties

Molecular Formula

C10H10FNO2S

Molecular Weight

227.26 g/mol

IUPAC Name

1,2-dimethylindole-3-sulfonyl fluoride

InChI

InChI=1S/C10H10FNO2S/c1-7-10(15(11,13)14)8-5-3-4-6-9(8)12(7)2/h3-6H,1-2H3

InChI Key

VTKZLOKCDJNIEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Reaction with Chlorosulfonyl Fluoride Derivatives

A common approach involves the reaction of 1,2-dimethylindole with chlorosulfonyl fluoride derivatives such as 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF). The general procedure includes:

  • Mixing 1,2-dimethylindole with CESF in acetonitrile solvent.
  • Addition of a base such as disodium hydrogen phosphate (Na2HPO4) to facilitate the reaction.
  • Stirring the mixture at elevated temperatures (~70 °C) under air atmosphere for 18 hours.
  • Purification by column chromatography to isolate the sulfonyl fluoride product.

This method yields the desired 1,2-dimethyl-1H-indole-3-sulfonyl fluoride in moderate to good yields (typically 50-70%).

One-Pot Multicomponent Reactions

Recent advances have demonstrated one-pot, multicomponent reactions involving indole, aldehydes, and sulfonyl fluoride reagents to directly form sulfonyl fluoride-substituted heterocycles. Although these methods often target more complex scaffolds, they offer mild conditions and efficient synthesis routes that could be adapted for 1,2-dimethylindole derivatives.

Optimization of Reaction Conditions

Optimization studies have shown that reaction time, temperature, solvent choice, and base equivalents significantly influence the yield and purity of the sulfonyl fluoride product.

Parameter Conditions Tested Optimal Condition Yield (%)
Reaction Time 12, 15, 18, 21, 24 hours 18 hours 71
Temperature 50 °C, 60 °C, 70 °C 70 °C 71
Solvent CH3CN, CH3CN/H2O mixtures Pure CH3CN 71
Base Equivalents 2.0, 3.2 equivalents Na2HPO4 3.2 equivalents Na2HPO4 71

Data adapted from reaction optimization studies for indole sulfonyl fluorides.

Characterization and Purification

The final compound is typically purified by silica gel column chromatography using appropriate eluents such as petroleum ether/ethyl acetate mixtures. Characterization includes:

  • Melting point determination (if solid).
  • Nuclear Magnetic Resonance (NMR) spectroscopy: ^1H, ^13C, and ^19F NMR to confirm the sulfonyl fluoride group and substitution pattern.
  • High-Performance Liquid Chromatography (HPLC) for purity assessment.
  • Mass spectrometry (MS) for molecular weight confirmation.

Summary Table of Preparation Methods

Step Method/Conditions Yield (%) Notes
1,2-Dimethylindole synthesis Methylation of indole via NaH and MeI 60-70 Requires regioselective control
Sulfonyl fluoride installation Reaction with CESF, Na2HPO4, CH3CN, 70 °C, 18 h 50-71 Purification by column chromatography
Alternative one-pot methods Multicomponent reactions with aldehydes and sulfonyl fluoride reagents 45-94 Broader substrate scope, moderate to excellent yields

Research Findings and Literature Support

  • The sulfonyl fluoride functionalization of indoles is a growing area due to the unique reactivity of the sulfonyl fluoride moiety in SuFEx (Sulfur Fluoride Exchange) click chemistry.
  • The use of 2-chloroprop-2-ene-1-sulfonyl fluoride as a sulfonyl fluoride donor has been validated for regioselective C-3 sulfonylation of indoles under mild conditions with good yields.
  • One-pot multicomponent reactions provide an efficient alternative for synthesizing sulfonyl fluoride-substituted heterocycles, though adaptation for 1,2-dimethylindole derivatives requires further exploration.
  • Reaction optimization data indicate that temperature and reaction time are critical parameters to maximize yield without compromising product integrity.

This detailed synthesis overview of 1,2-Dimethyl-1H-indole-3-sulfonyl fluoride consolidates current methodologies, reaction conditions, and optimization strategies based on peer-reviewed research. The approaches outlined provide a robust framework for researchers aiming to prepare this compound for applications in medicinal chemistry and chemical biology.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1H-indole-3-sulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

    Oxidation and Reduction: The indole ring can undergo oxidation or reduction reactions, although these are less common for this specific compound.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl fluoride group.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonic Acid: Formed from hydrolysis.

Scientific Research Applications

1,2-Dimethyl-1H-indole-3-sulfonyl fluoride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including potential drug candidates.

    Biological Studies: The compound can be used to study enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.

    Chemical Biology: It serves as a tool for labeling and probing biological systems, particularly in the study of protein-sulfonyl interactions.

    Material Science: The compound can be used in the synthesis of advanced materials with specific chemical functionalities.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-1H-indole-3-sulfonyl fluoride primarily involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to the modification or inhibition of their function. The indole ring can also interact with various biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Reactivity: Sulfonyl Fluoride vs. Sulfonyl Chloride

A key structural analog is 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride (), which replaces the methyl groups with a ketone and substitutes fluoride with chloride. Critical distinctions include:

Property 1,2-Dimethyl-1H-indole-3-sulfonyl Fluoride 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl Chloride
Reactivity Moderate; hydrolytically stable High; prone to hydrolysis and nucleophilic substitution
Synthetic Yield Not reported 38% yield (chlorosulfonic acid method)
Leaving Group Fluoride (poor leaving group) Chloride (excellent leaving group)

The sulfonyl fluoride’s stability makes it preferable for prolonged biochemical applications, whereas the chloride derivative is more reactive but less stable in aqueous environments.

Substituent Effects: Methyl vs. Carbonyl/Furan Groups

Methyl 1-(furan-2-carbonyl)-1H-indole-3-carboxylate () shares the indole core but replaces the sulfonyl fluoride with a furan-carbonyl-methyl ester system. Key differences:

Property 1,2-Dimethyl-1H-indole-3-sulfonyl Fluoride Methyl 1-(furan-2-carbonyl)-1H-indole-3-carboxylate
Molecular Weight ~265 g/mol (estimated) 269.25 g/mol
Functional Groups Sulfonyl fluoride, methyl Furan carbonyl, methyl ester
Applications Covalent inhibitors, probes Intermediate for pharmaceuticals or agrochemicals

Spectral and Structural Analysis

The N-substituted 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide derivatives () provide NMR and HRMS benchmarks. For example:

  • 13C-NMR : The methyl groups in 1,2-dimethyl-1H-indole-3-sulfonyl fluoride are expected at ~20–30 ppm, contrasting with the CH2 group at 47.45 ppm in ’s compound .
  • HRMS: The target compound’s molecular ion ([M+H]+) should align with its formula (C10H10FNO2S, theoretical ~227.04 g/mol), similar to the precise mass accuracy (Δ < 1 mDa) observed in .

Biological Activity

1,2-Dimethyl-1H-indole-3-sulfonyl fluoride is a sulfonyl fluoride derivative of indole, notable for its unique chemical properties and biological activities. Indole derivatives are widely recognized in medicinal chemistry for their pharmacological potential. This compound features a sulfonyl fluoride group that enhances its reactivity, making it a valuable intermediate in various research applications.

The synthesis of 1,2-Dimethyl-1H-indole-3-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group to the indole ring. Common methods include the reaction of 1,2-dimethylindole with sulfonyl fluoride reagents in the presence of bases like triethylamine in solvents such as dichloromethane at low temperatures.

The biological activity of this compound primarily stems from the reactivity of its sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites in proteins or other biomolecules. This leads to modifications or inhibition of their functions. Additionally, the indole ring can interact with various biological targets, contributing to its overall activity.

Pharmacological Properties

1,2-Dimethyl-1H-indole-3-sulfonyl fluoride has been studied for its potential to inhibit specific enzymes and modulate receptor activity due to its electrophilic nature. The following table summarizes some key biological activities associated with this compound:

Biological Activity Mechanism References
Enzyme InhibitionCovalent modification of active site residues
Protein LabelingReactivity with nucleophilic amino acids
Antibacterial ActivityInteraction with bacterial enzymes

Case Studies

Research indicates that 1,2-Dimethyl-1H-indole-3-sulfonyl fluoride may interact with various biological targets. For instance, studies have shown that sulfonyl fluorides can engage specific histidine residues in proteins, leading to enzyme inhibition .

In one study focusing on structure-activity relationships (SAR) involving similar sulfonyl fluoride compounds, it was demonstrated that modifications to the indole structure could enhance binding affinity and selectivity towards specific targets . This highlights the potential for developing new therapeutic agents based on this compound.

Comparison with Similar Compounds

To better understand the uniqueness of 1,2-Dimethyl-1H-indole-3-sulfonyl fluoride, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Properties
1-Methyl-1H-indoleMethyl substitution at position 1Exhibits neuroprotective effects
Indole-3-sulfonyl FluorideSulfonyl group at position 3Known for anti-inflammatory properties
1,2-Dimethyl-1H-indole-3-sulfonamideSulfonamide group instead of sulfonyl fluoridePotentially less reactive than sulfonyl fluoride

This comparison illustrates how the presence of both the dimethyl substitution and the sulfonyl fluoride group contributes to the distinct reactivity and biological activity of 1,2-Dimethyl-1H-indole-3-sulfonyl fluoride .

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